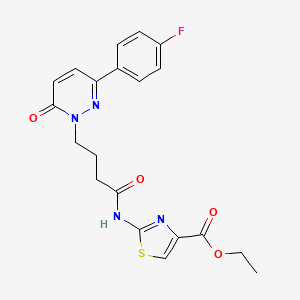
ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of thiazole, pyridazine, and fluorophenyl groups. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . Fluorophenyl group is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyridazine rings would contribute to the compound’s aromaticity, making it relatively stable. The fluorophenyl group would likely be electron-withdrawing, potentially affecting the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the groups present in this compound. For example, the presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water. The compound might also exhibit fluorescence or phosphorescence due to its aromaticity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Microwave-assisted synthesis of related molecules has been explored, highlighting their potential antimicrobial, antilipase, and antiurease activities. These compounds, including thiazole and pyridazin derivatives, possess notable activity against various microorganisms (Başoğlu et al., 2013).
Antimicrobial Properties
- Investigations into thiazole and fused derivatives, including compounds structurally similar to ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)thiazole-4-carboxylate, have shown antimicrobial activities. These studies emphasize their effectiveness against bacterial and fungal pathogens (Wardkhan et al., 2008).
Structural Analysis
- Detailed structural analysis of similar thiazole compounds has been performed, providing insights into their molecular interactions and stability, which is crucial for understanding their biological functions (Lynch & Mcclenaghan, 2004).
Enzymatic Activity Enhancement
- Certain compounds, including pyrazolopyrimidinyl derivatives, have shown to significantly enhance the reactivity of enzymes like cellobiase. This suggests a potential application in enzymatic activity modulation (Abd & Awas, 2008).
Antituberculosis Potential
- Thiazole-aminopiperidine hybrid analogues, similar in structure to the compound , have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These studies highlight their potential as antituberculosis agents (Jeankumar et al., 2013).
Anticancer Activity
- Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their antitumor activity. These compounds showed promising anticancer properties in vitro against various human tumor cell lines (El-Subbagh et al., 1999).
Synthetic Studies on Pharmaceuticals
- The compound and its related structures have been involved in the synthesis of pharmaceuticals, illustrating their importance in drug development (Hirotsu et al., 1970).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many aromatic compounds are irritants and can be harmful if ingested, inhaled, or come into contact with the skin. The presence of a fluorine atom could also potentially make the compound toxic .
Propiedades
IUPAC Name |
ethyl 2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]-1,3-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O4S/c1-2-29-19(28)16-12-30-20(22-16)23-17(26)4-3-11-25-18(27)10-9-15(24-25)13-5-7-14(21)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLKRVOQXCAYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
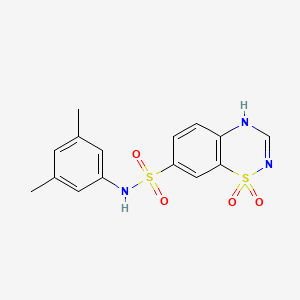
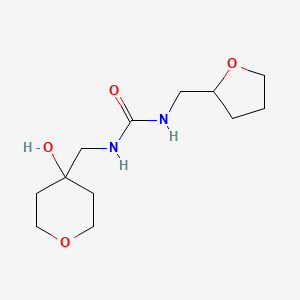
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2585184.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2585186.png)
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2585188.png)
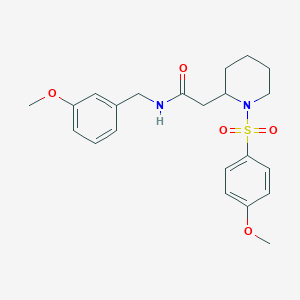
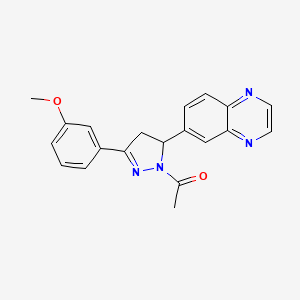
![Methyl 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[b]pyrrole-3a-carboxylate](/img/structure/B2585192.png)
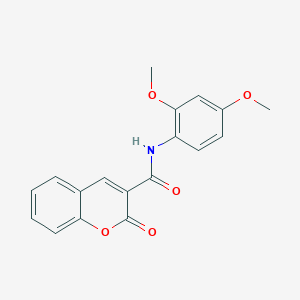
![2-Chloro-1-[2-[2-(4-fluorophenyl)-2-hydroxyethyl]pyrrolidin-1-yl]ethanone](/img/structure/B2585195.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanesulfonamide](/img/structure/B2585197.png)
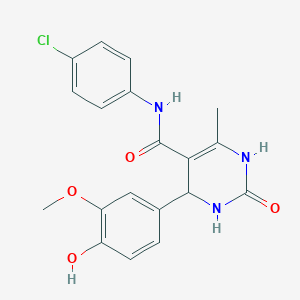
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2585202.png)
![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)
